molecular formula C12H16O2 B2880909 (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid CAS No. 2248174-17-4

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B2880909
CAS No.: 2248174-17-4
M. Wt: 192.258
InChI Key: XQZPPEQDIQJNFB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a 4-ethylphenyl group attached to a 2-methylpropanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 4-ethylphenylacrylic acid using a chiral catalyst. Another method includes the use of microbial biotransformations, where specific strains of microorganisms are employed to convert precursor molecules into the desired chiral product .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is unique due to the presence of the 4-ethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPPEQDIQJNFB-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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